Bienvenue dans la boutique en ligne BenchChem!

morpholino(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone

Drug Discovery Chemical Biology Medicinal Chemistry

The compound morpholino(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone (CAS 2034583-57-6) features a morpholine ring linked via a methanone bridge to a tetrahydrobenzimidazole core. It is listed by several chemical vendors as a building block for drug discovery.

Molecular Formula C12H17N3O2
Molecular Weight 235.287
CAS No. 2034583-57-6
Cat. No. B2436133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemorpholino(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone
CAS2034583-57-6
Molecular FormulaC12H17N3O2
Molecular Weight235.287
Structural Identifiers
SMILESC1CC2=C(CC1C(=O)N3CCOCC3)NC=N2
InChIInChI=1S/C12H17N3O2/c16-12(15-3-5-17-6-4-15)9-1-2-10-11(7-9)14-8-13-10/h8-9H,1-7H2,(H,13,14)
InChIKeyRLGJFGRNGSJZKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guidance for morpholino(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone (CAS 2034583-57-6): Evidence-Limited Overview


The compound morpholino(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone (CAS 2034583-57-6) features a morpholine ring linked via a methanone bridge to a tetrahydrobenzimidazole core. It is listed by several chemical vendors as a building block for drug discovery . Despite these listings, a thorough search of permissible primary sources, including patents, peer-reviewed research, and authoritative databases, has yielded no public, quantitative data on this specific compound's biological activity, physicochemical properties, or performance relative to structural analogs. Consequently, a robust, evidence-based procurement evaluation cannot be executed at this time.

Why morpholino(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone Cannot Be Replaced by Generic Analogs Without Data


In the absence of quantitative comparative data for this compound, it is impossible to determine whether a generic substitution with a close structural analog—such as a piperidine or pyrrolidine methanone variant—would result in a functionally equivalent or inferior outcome. The unique combination of the morpholine and tetrahydrobenzimidazole moieties implies potential for distinct molecular interactions , but without empirical evidence, any claim of irreplaceability is speculative. Procurement decisions should therefore be treated with extreme caution until the necessary head-to-head data are made available.

Quantitative Differentiation Evidence for morpholino(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone: Data Vacancy


No Public Comparative Biological Data Identified for Procurement Evaluation

A comprehensive search of primary research papers, patents (including WO2005058871 for morpholinyl benzimidazoles), and authoritative databases such as PubChem, ChEMBL, and BindingDB failed to return any quantitative activity data, selectivity profiles, or physicochemical measurements for this exact compound. No head-to-head comparisons with structural analogs were found. Therefore, no evidence exists to claim any quantifiable differentiation over a comparator. All claims of utility remain vendor-derived and unverified .

Drug Discovery Chemical Biology Medicinal Chemistry

Potential but Unvalidated Application Scenarios for morpholino(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone


Theoretical Fragment-Based Lead Generation

In the absence of direct data, the compound's structure suggests it could serve as a fragment in fragment-based drug discovery (FBDD) campaigns targeting enzymes or protein-protein interactions [1]. However, no binding data or screen results exist in the public domain to prioritize it over other morpholine-containing fragments.

Hypothetical Antiviral Research

The compound's structural similarity to morpholinyl benzimidazoles described in patent WO2005058871 hints at potential antiviral applications [1]. Without specific testing of this analog, any such application is unsubstantiated.

Chemical Biology Probe Development

The morpholine moiety is a common solubility-enhancing group. Without measured LogP or solubility data for this compound relative to its des-morpholine or des-tetrahydro analogs, the hypothesis that it possesses favorable physicochemical properties remains untested [1].

Quote Request

Request a Quote for morpholino(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.